2-Thioxo-1,3-diazaspiro[4.5]decan-4-one
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Overview
Description
2-Thioxo-1,3-diazaspiro[45]decan-4-one is a spirocyclic compound characterized by a unique structure that includes a thioxo group and a diazaspirodecane framework
Mechanism of Action
Target of Action
The primary target of 2-Thioxo-1,3-diazaspiro[4.5]decan-4-one is the Receptor Interaction Protein Kinase 1 (RIPK1) . RIPK1 is a key protein involved in necroptosis, a form of programmed lytic cell death .
Mode of Action
This compound inhibits the kinase activity of RIPK1 . This inhibition blocks the activation of the necroptosis pathway, which has shown therapeutic potential in many human diseases .
Biochemical Pathways
The compound affects the necroptosis pathway by inhibiting RIPK1 . Necroptosis is a key driver in various inflammatory diseases, and blocking this pathway can potentially alleviate these conditions .
Result of Action
The compound exhibits prominent inhibitory activity against RIPK1, with an IC50 value of 92 nM . It also shows a significant anti-necroptotic effect in a necroptosis model in U937 cells . This suggests that the compound can effectively prevent cell death caused by necroptosis.
Biochemical Analysis
Biochemical Properties
2-Thioxo-1,3-diazaspiro[4.5]decan-4-one has been found to interact with various enzymes and proteins. For instance, it has been identified as a potent inhibitor of the receptor interaction protein kinase 1 (RIPK1), a key player in the necroptosis pathway . The nature of these interactions involves the compound binding to the active site of the enzyme, thereby inhibiting its activity .
Cellular Effects
The effects of this compound on cells are significant. It has been shown to have a prominent inhibitory activity against RIPK1, which in turn has a significant anti-necroptotic effect in a necroptosis model in U937 cells . This suggests that the compound can influence cell function by impacting cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Specifically, the compound binds to the active site of RIPK1, inhibiting its activity and thereby blocking the activation of the necroptosis pathway .
Temporal Effects in Laboratory Settings
It has been shown that the compound exhibits prominent inhibitory activity against RIPK1, suggesting potential long-term effects on cellular function .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, related compounds have shown varying effects at different dosages
Metabolic Pathways
Given its inhibitory activity against RIPK1, it is likely that the compound interacts with enzymes or cofactors involved in the necroptosis pathway .
Subcellular Localization
Given its inhibitory activity against RIPK1, it is likely that the compound localizes to areas of the cell where this enzyme is active
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thioxo-1,3-diazaspiro[4.5]decan-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable thioamide with a diamine in the presence of a dehydrating agent. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Thioxo-1,3-diazaspiro[4.5]decan-4-one undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The diazaspirodecane framework allows for nucleophilic substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
2-Thioxo-1,3-diazaspiro[4.5]decan-4-one has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a kinase inhibitor, particularly targeting receptor interaction protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death.
Biological Studies: Its ability to inhibit necroptosis makes it a valuable tool for studying cell death pathways and related diseases.
Industrial Applications: The compound’s unique structure and reactivity make it useful in the synthesis of other complex molecules and materials.
Comparison with Similar Compounds
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one: This compound shares a similar spirocyclic framework but lacks the thioxo group, which imparts different chemical properties and reactivity.
1-Thia-4-azaspiro[4.5]decan: Another related compound with a thia group instead of a thioxo group, leading to variations in its chemical behavior and applications.
Uniqueness
2-Thioxo-1,3-diazaspiro[4.5]decan-4-one is unique due to the presence of the thioxo group, which significantly influences its chemical reactivity and potential applications. This structural feature distinguishes it from other spirocyclic compounds and contributes to its specific biological activities.
Conclusion
2-Thioxo-1,3-diazaspiro[45]decan-4-one is a compound of significant interest in various fields of research due to its unique structure and versatile chemical properties
Properties
IUPAC Name |
2-sulfanylidene-1,3-diazaspiro[4.5]decan-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c11-6-8(10-7(12)9-6)4-2-1-3-5-8/h1-5H2,(H2,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQBNOHDDLCTFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)NC(=S)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50901159 |
Source
|
Record name | NoName_235 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50901159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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